1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXLWJRXFETOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733707 | |

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260785-45-2 | |

| Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: A Versatile Intermediate in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, CAS number 1260785-45-2. While direct extensive research on this specific molecule is limited, its structural features, as a nitrated derivative of the biochemically significant acetovanillone, position it as a pivotal intermediate in the synthesis of novel therapeutic agents. This document elucidates its chemical and physical properties, proposes a viable synthetic pathway, and explores its potential biological activities and applications in drug discovery by drawing logical parallels with structurally related compounds. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of a Nitrated Phenylethanone

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted aromatic ketone. Its core structure is derived from acetovanillone (4-hydroxy-3-methoxyacetophenone), a naturally occurring compound and a known key starting material for the synthesis of the atypical antipsychotic drug, Iloperidone.[1] The introduction of a nitro group onto this scaffold at the ortho position to the hydroxyl group significantly alters its electronic properties and reactivity, opening up new avenues for its use as a chemical building block in medicinal chemistry.

The presence of the nitro group, a well-known pharmacophore and a versatile synthetic handle, suggests that this molecule could be a precursor to a variety of bioactive compounds.[2] Nitro-containing compounds have a rich history in pharmacology, with examples ranging from the vasodilator nitroglycerin to the antibacterial chloramphenicol.[2][3] Therefore, understanding the chemistry and potential of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is of considerable interest to scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Data

A summary of the key physicochemical properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is presented in the table below. These have been compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1260785-45-2 | BLDpharm[4] |

| Molecular Formula | C₉H₉NO₅ | BLDpharm[4] |

| Molecular Weight | 211.17 g/mol | BLDpharm[4] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Inferred |

Proposed Synthesis Pathway

The nitration of acetophenones is a well-documented electrophilic aromatic substitution reaction.[5] For electron-rich systems like acetovanillone, the reaction conditions must be carefully controlled to achieve selective nitration and avoid side reactions.

Caption: Proposed synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Experimental Protocol: Nitration of 4-Hydroxy-3-methoxyacetophenone

This is a proposed protocol based on general methods and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxy-3-methoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Preparation of Nitrating Agent: Prepare a nitrating mixture by cautiously adding nitric acid (1.1 equivalents) to the same cold solvent.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of acetovanillone while maintaining the low temperature and stirring vigorously. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with stirring. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Potential Biological Activities and Applications in Drug Discovery

The chemical structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone suggests several potential avenues for its application in drug discovery, primarily as a versatile chemical intermediate.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes the title compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[6] Many existing drugs contain a nitroaromatic core, and this compound could serve as a starting point for the development of new therapeutic agents.[2]

Caption: Role as an intermediate in the synthesis of bioactive molecules.

Potential as a Catechol-O-methyltransferase (COMT) Inhibitor

Structurally related nitrocatechol derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[7] Given the presence of the nitrocatechol moiety in 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, it is plausible that this compound or its derivatives could exhibit COMT inhibitory activity. This suggests a potential application in the development of treatments for neurological disorders such as Parkinson's disease.

Antimicrobial and Anticancer Potential

A significant number of nitro-substituted compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors, to generate cytotoxic species. This makes nitrophenyl ethanones an interesting scaffold for the development of hypoxia-activated prodrugs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

Data sourced from BLDpharm.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, while not extensively studied as a standalone agent, holds significant potential as a versatile intermediate in the field of drug discovery. Its structural relationship to known bioactive scaffolds, coupled with the synthetic versatility of the nitro group, makes it a valuable building block for the creation of novel therapeutic compounds. Further research into the synthesis, reactivity, and biological evaluation of this molecule and its derivatives is warranted and could lead to the development of new and effective pharmaceuticals.

References

-

Organic Syntheses Procedure. Acetophenone, m-nitro-. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

ACS Publications. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. Available from: [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

-

PubMed. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Available from: [Link]

-

MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Available from: [Link]

- Google Patents. A kind of method of synthesizing o-nitroacetophenone compound.

- Google Patents. Preparation method of 4-hydroxy-3-nitroacetophenone.

-

ResearchGate. Electrophilic Nitration of Electron-Rich Acetophenones. Available from: [Link]

-

ResearchGate. Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... Available from: [Link]

-

ACS ES&T Air. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. Available from: [Link]

-

Organic Syntheses Procedure. o-NITROACETOPHENONE. Available from: [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link]

-

PubMed. Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta. Available from: [Link]

-

PubChem. Acetovanillone. Available from: [Link]

-

PubMed. A short history of nitroglycerine and nitric oxide in pharmacology and physiology. Available from: [Link]

-

PubMed. Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? Available from: [Link]

-

ResearchGate. 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A short history of nitroglycerine and nitric oxide in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative with potential applications in medicinal chemistry and organic synthesis. Its specific arrangement of functional groups—a hydroxyl, a methoxy, a nitro group, and an acetyl group on a benzene ring—makes it an intriguing building block for the synthesis of more complex molecules. The electronic effects of these substituents significantly influence the reactivity of the aromatic ring and the carbonyl group, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route, offering a foundational resource for researchers working with this compound.

Molecular Structure and Properties

The molecular structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is characterized by a benzene ring substituted with four functional groups. The relative positions of these groups are critical to the molecule's chemical behavior.

Key Structural Features:

-

Aromatic Ring: A central phenyl group.

-

Hydroxyl Group (-OH): Located at position 4.

-

Methoxy Group (-OCH₃): Located at position 3.

-

Nitro Group (-NO₂): Located at position 2.

-

Ethanone (Acetyl) Group (-COCH₃): Attached to position 1.

The IUPAC name for this compound is 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Physicochemical Data

A summary of the key identifiers and physicochemical properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 1260785-45-2 | [1] |

| MDL Number | MFCD11109893 | [1] |

| SMILES | CC(=O)C1=C([O-])C(OC)=C(O)C=C1 | [1] |

It is important to distinguish this compound from its isomer, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (CAS 20716-41-0), where the nitro group is at a different position on the aromatic ring.[2]

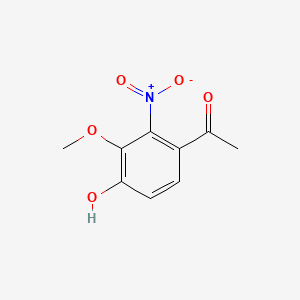

Molecular Visualization

The 2D molecular structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone involves the nitration of the precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as acetovanillone or apocynin).[3][4] The directing effects of the hydroxyl and methoxy groups will influence the position of nitration.

Reaction:

1-(4-hydroxy-3-methoxyphenyl)ethanone + HNO₃/H₂SO₄ → 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, cautiously add concentrated sulfuric acid to concentrated nitric acid while stirring. Maintain the temperature below 10 °C.

-

Dissolution of the Starting Material: Dissolve 1-(4-hydroxy-3-methoxyphenyl)ethanone in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of phenolic compounds is a highly exothermic and potentially vigorous reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Directing Effects: The hydroxyl and methoxy groups are ortho, para-directing activators. However, the bulky nature of the acetyl group and the methoxy group may sterically hinder substitution at the 5-position, favoring nitration at the 2-position.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Conclusion

This technical guide provides essential information on 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for researchers in the chemical and pharmaceutical sciences. The detailed molecular structure, physicochemical properties, and a proposed synthetic protocol offer a solid foundation for further investigation and application of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated fume hood.

References

-

MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]

Sources

- 1. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

Physical and chemical properties of "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone"

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is paramount. This guide focuses on "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone," a nitrated derivative of the well-studied natural compound apocynin. While apocynin itself has garnered significant attention for its therapeutic potential, particularly as an inhibitor of NADPH oxidase, its derivatives remain a frontier with considerable uncharted territory. This document serves as a comprehensive repository of the currently available technical information for the 2-nitro isomer of apocynin, while also transparently highlighting the existing gaps in experimental data. Our objective is to provide a foundational resource that can catalyze further investigation into this promising, yet under-characterized, molecule.

Section 1: Core Molecular Identity

"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is a substituted acetophenone. The introduction of a nitro group at the C2 position of the phenyl ring of apocynin is expected to significantly modulate its electronic properties, reactivity, and biological activity.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

-

Synonyms: 2-Nitroapocynin

-

CAS Number: 1260785-45-2[1]

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol [2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Section 2: Physicochemical Properties - A Call for Experimental Data

A thorough understanding of a compound's physical properties is fundamental to its development, influencing everything from reaction kinetics to formulation. Regrettably, there is a conspicuous absence of experimentally determined physical data for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" in publicly accessible literature.

Table 1: Summary of Physical Property Data

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| logP (Predicted) | 1.6 | PubChem[2] |

The predicted octanol-water partition coefficient (logP) of 1.6 suggests that the compound is likely to have moderate lipophilicity. However, this is a computed value and requires experimental verification.

Proposed Experimental Protocols for Property Determination

To address the current data void, the following standard experimental protocols are recommended.

-

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. A sample of the purified compound would be heated at a controlled rate (e.g., 10 °C/min) in a sealed aluminum pan under a nitrogen atmosphere. The onset and peak of the endothermic event corresponding to melting would be recorded.

-

Causality of Choice: DSC provides a more precise and reproducible melting point determination compared to the traditional capillary method, and it can also reveal other thermal events such as decomposition.

-

Methodology: The shake-flask method (OECD Guideline 105) is a robust and widely accepted protocol. An excess of the compound would be agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant would then be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: The experiment should be performed at multiple time points to ensure that equilibrium has been reached. The solid phase remaining at the end of the experiment should be analyzed (e.g., by X-ray powder diffraction) to confirm that no phase change has occurred.

Section 3: Synthesis and Reactivity

The primary route to "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is anticipated to be through the electrophilic nitration of apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone). The directing effects of the hydroxyl and methoxy groups on the aromatic ring will influence the position of nitration.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via nitration of apocynin.

Detailed Experimental Protocol for Synthesis (Hypothetical)

This protocol is a proposed starting point based on general nitration procedures for activated aromatic rings and requires optimization.

-

Dissolution: Dissolve apocynin (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the solution of apocynin while maintaining the low temperature and stirring vigorously. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Section 4: Spectroscopic Characterization - The Path to Structural Confirmation

While experimental spectra for "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" are not currently available in the literature, we can predict the expected spectral features based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. - A singlet for the acetyl methyl protons. - A singlet for the methoxy protons. - A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - A carbonyl carbon signal in the downfield region. - Aromatic carbon signals, with those attached to the nitro and oxygen-containing groups showing characteristic shifts. - Signals for the acetyl methyl and methoxy carbons. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band. - O-H stretching band for the phenolic hydroxyl group. - C-O stretching bands for the ether and phenol. - Asymmetric and symmetric stretching bands for the nitro (NO₂) group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 211.17. - Characteristic fragmentation patterns, including the loss of the acetyl group and fragments related to the nitro-substituted aromatic ring. |

Section 5: Potential Applications in Drug Development - An Extrapolation from Apocynin

The therapeutic potential of apocynin is primarily attributed to its ability to inhibit NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS). Dysregulation of NADPH oxidase is implicated in a variety of diseases with an inflammatory component. Given that "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" is a close structural analog of apocynin, it is plausible that it may retain or even possess enhanced biological activity.

Potential Therapeutic Areas

-

Anti-inflammatory Agent: By potentially modulating NADPH oxidase activity, the compound could be investigated for its efficacy in inflammatory conditions.

-

Neuroprotective Agent: Oxidative stress is a key factor in neurodegenerative diseases. The potential antioxidant or NADPH oxidase inhibitory properties of this compound warrant investigation in this context.

-

Cardioprotective Agent: The role of NADPH oxidase in cardiovascular diseases suggests that inhibitors could have therapeutic benefits.

It is crucial to emphasize that these are hypothetical applications based on the activity of the parent compound. Extensive in vitro and in vivo studies are required to determine the actual pharmacological profile of "1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone."

Section 6: Conclusion and Future Directions

"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" represents an intriguing but largely unexplored derivative of apocynin. This guide has synthesized the available information on its identity and provided a framework for its further investigation. The most pressing need is for the synthesis and thorough experimental characterization of its physical, chemical, and biological properties. The protocols and predictions outlined herein are intended to serve as a catalyst for such research. The elucidation of its properties will be a critical step in determining its potential as a lead compound in drug discovery and development.

References

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]

-

Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). ResearchGate. Retrieved from [Link]

-

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. Retrieved from [Link]

Sources

"1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone" IUPAC name and synonyms

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. This document delves into the compound's nomenclature, physicochemical properties, synthetic considerations, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Compound Identification and Nomenclature

The precise identification of a chemical entity is fundamental for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name

The definitive IUPAC name for the molecule is 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone .[1] This name unambiguously describes the arrangement of functional groups on the phenyl ring: an ethanone (acetyl) group at position 1, a nitro group at position 2, a methoxy group at position 3, and a hydroxyl group at position 4.

Synonyms and Common Names

In scientific literature and chemical catalogs, this compound may be referred to by several synonyms. A common and logical synonym is 2-nitroacetovanillone . This name is derived from its precursor, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), by specifying the position of the nitro group. Other systematic variations include 2-Nitro-3-methoxy-4-hydroxyacetophenone.

Key Identifiers

For unambiguous identification in databases and procurement, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 1260785-45-2 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| SMILES | CC(=O)C1=C([O-])C(OC)=C(O)C=C1 | [1] |

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes key properties for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on related acetophenone derivatives. |

| Melting Point | No data available | --- |

| Boiling Point | No data available | --- |

| pKa | No data available | The phenolic hydroxyl group is expected to be acidic. |

| LogP | 1.6 (predicted) | Indicates moderate lipophilicity.[2] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | [2] |

| Hydrogen Bond Acceptors | 5 (carbonyl, methoxy, nitro oxygens) | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone typically proceeds via the electrophilic nitration of the readily available precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). However, the regioselectivity of this reaction is complex and requires careful control of reaction conditions.

The Challenge of Regioselectivity

The nitration of acetovanillone presents a classic challenge in electrophilic aromatic substitution. The benzene ring is substituted with three distinct groups, each exerting its own directing effect:

-

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

-

-COCH₃ (Acetyl): A deactivating, meta-directing group.

The interplay of these effects means that nitration can potentially yield a mixture of isomers, including the desired 2-nitro product, as well as the 5-nitro and 6-nitro isomers. The formation of the 5-nitro isomer, in particular, is often favored due to the strong directing influence of the hydroxyl and methoxy groups.

Generalized Synthetic Protocol

Step 1: Acetylation of the Phenolic Hydroxyl (Protection) To mitigate the strong activating and directing effect of the hydroxyl group, and to prevent side reactions, it is often beneficial to first protect it as an acetate ester.

Step 2: Nitration The protected acetovanillone is then subjected to nitration. A milder nitrating agent or specific reaction conditions may favor the formation of the 2-nitro isomer.

Step 3: Deprotection The acetyl protecting group is subsequently removed via hydrolysis to yield the final product.

Experimental Workflow

Caption: Generalized workflow for the synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific isomer are not widely published. However, based on the known chemical shifts of related compounds, the following represents a predicted ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2 - 7.5 | Doublet | 1H |

| Aromatic-H | ~6.9 - 7.1 | Doublet | 1H |

| Phenolic-OH | Variable (broad singlet) | s (br) | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.6 | Singlet | 3H |

Note: Predicted chemical shifts are in CDCl₃ and are estimations. Actual values may vary.

Key Spectroscopic Features

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the hydroxyl (O-H stretch, ~3400 cm⁻¹), carbonyl (C=O stretch, ~1680 cm⁻¹), and nitro (N-O asymmetric and symmetric stretches, ~1530 and ~1350 cm⁻¹) functional groups.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 211.17, with characteristic fragmentation patterns including the loss of the acetyl group.

Potential Applications in Drug Discovery

While specific biological activities for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone have not been extensively reported, its structural motifs suggest potential applications in drug discovery. Nitroaromatic compounds are a well-established class of molecules with a broad range of biological activities.

The nitro group is a key pharmacophore in several approved drugs and is known to contribute to antimicrobial, anticancer, and antiparasitic activities. The presence of the catechol-like moiety (hydroxy and methoxy groups) is also a common feature in many biologically active natural products and synthetic compounds. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Based on available safety data, 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Storage: Store in an inert atmosphere at 2-8°C.[1]

References

-

PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Spectral Characterization of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated spectral data for the novel compound 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for researchers synthesizing or working with this compound. The insights provided are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone possesses a unique substitution pattern on the benzene ring, which significantly influences its spectral characteristics. The presence of an acetyl group, a hydroxyl group, a methoxy group, and a nitro group creates a distinct electronic environment for each atom, which can be elucidated through various spectroscopic techniques.

Figure 1: Chemical structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Synthesis Pathway

The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of a suitably substituted acetophenone.

Figure 2: Proposed synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

A common method for the synthesis of related compounds involves the Fries rearrangement of acetyl guaiacol.[1]

Predicted Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic H-5 | 7.2 - 7.4 | d | 1H | Downfield due to the deshielding effect of the adjacent acetyl group. |

| Aromatic H-6 | 6.9 - 7.1 | d | 1H | Upfield relative to H-5 due to the electron-donating effect of the hydroxyl group. |

| Hydroxyl OH | 9.0 - 11.0 | s (broad) | 1H | Broad singlet, chemical shift is concentration and solvent dependent. |

| Methoxy OCH₃ | 3.8 - 4.0 | s | 3H | Typical range for an aryl methoxy group. |

| Acetyl COCH₃ | 2.5 - 2.7 | s | 3H | Typical range for an aryl acetyl group. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Coupling constants (J) between H-5 and H-6 are expected to be in the range of 8-9 Hz.

For comparison, the aromatic protons in a similar compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile, appear in the range of δ 6.9-8.3 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl C=O | 195 - 200 | Typical for an aryl ketone. |

| Aromatic C-1 | 125 - 130 | Attached to the acetyl group. |

| Aromatic C-2 | 135 - 140 | Attached to the nitro group. |

| Aromatic C-3 | 145 - 150 | Attached to the methoxy group. |

| Aromatic C-4 | 150 - 155 | Attached to the hydroxyl group. |

| Aromatic C-5 | 115 - 120 | Shielded by the hydroxyl group. |

| Aromatic C-6 | 110 - 115 | Shielded by the hydroxyl group. |

| Methoxy OCH₃ | 55 - 60 | Typical for an aryl methoxy group. |

| Acetyl CH₃ | 25 - 30 | Typical for an aryl acetyl group. |

The ¹³C NMR data for the related compound 1-(4-methoxy-3-nitrophenyl)ethanone shows signals within these predicted ranges.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (acetyl) | 1670 - 1690 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| N=O (nitro) | 1500 - 1550 (asymmetric) | Stretching |

| N=O (nitro) | 1330 - 1370 (symmetric) | Stretching |

| C-O (ether) | 1200 - 1275 | Stretching |

| C-O (hydroxyl) | 1000 - 1200 | Stretching |

The IR spectrum of the related compound 1-(4-hydroxy-3-nitrophenyl)ethanone shows a strong C=O stretch and characteristic nitro group absorptions.[4]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₉NO₅, and the molecular weight is 211.17 g/mol .[5]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 211

-

[M - CH₃]⁺: m/z = 196 (loss of the acetyl methyl group)

-

[M - NO₂]⁺: m/z = 165 (loss of the nitro group)

-

[M - COCH₃]⁺: m/z = 168 (loss of the acetyl group)

The fragmentation will be influenced by the stability of the resulting carbocations. The presence of the electron-withdrawing nitro group will affect the fragmentation pathways.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra would involve the following steps:[6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment should be performed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The predicted spectral data for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone provides a valuable roadmap for researchers engaged in its synthesis and characterization. The unique substitution pattern gives rise to a distinct set of spectral features that can be used to confirm its identity and purity. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive structural elucidation can be achieved. This guide serves as a foundational resource for further investigation and application of this promising molecule in various scientific disciplines.

References

- MDPI. (2026, January 25). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.

- ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile.

- BLDpharm. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

- PubChem. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone.

- NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.

- PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone.

- ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.

- Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.

- GovInfo. EPA/NIH Mass Spectral Data Base.

- Google Patents. Preparation method of 4-hydroxy-3-methoxyacetophenone.

- Benchchem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

Sources

- 1. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]

- 5. 1260785-45-2|1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Ascending Therapeutic Potential of Nitrophenyl Ethanones: A Technical Guide to Their Biological Activities

Foreword: Unveiling the Pharmacological Promise of a Versatile Scaffold

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer both synthetic accessibility and a diverse range of biological activities. The nitrophenyl ethanone core, a seemingly simple aromatic ketone, has emerged as a surprisingly versatile starting point for the development of compounds with significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of nitrophenyl ethanone derivatives. By elucidating the causal relationships between chemical structure and biological function, this document aims to empower fellow scientists to rationally design and investigate the next generation of therapeutics based on this promising scaffold.

The Nitrophenyl Ethanone Core: A Foundation for Diverse Bioactivity

The fundamental structure of nitrophenyl ethanone consists of a phenyl ring substituted with a nitro group and an ethanone moiety. The position of the nitro group (ortho, meta, or para) significantly influences the electronic properties and, consequently, the biological activity of the resulting derivatives. This core can be readily synthesized and functionalized, allowing for the creation of extensive libraries of compounds for biological screening.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitrophenyl ethanone derivatives have demonstrated encouraging activity against a spectrum of bacterial and fungal pathogens.

Antibacterial Properties

Derivatives incorporating the nitrophenyl ethanone motif have shown significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, flavones, thioflavones, and iminoflavones featuring a nitrophenyl substituent have been found to be active against Escherichia coli, Bacillus subtilis, Salmonella typhi, and Pseudomonas aeruginosa.[1] The presence of electronegative groups, such as the nitro group, appears to be directly related to the antibacterial activity.[1]

Furthermore, novel pyrazolone derivatives containing a nitrophenyl group have been designed and synthesized, exhibiting dual antimicrobial and antiepileptic potential.[2] One such compound demonstrated potent activity against E. coli and Staphylococcus aureus.[2] The proposed mechanism for some nitro-containing compounds involves the generation of reactive oxygen species within the bacterial cell, leading to oxidative stress and cell death.[3]

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on substituted flavones have revealed that the position of the nitro group on the phenyl ring influences the level of antibacterial activity.[1] For example, compounds with a nitro group at the 4'-position of the B-ring exhibited enhanced activity.[1] This suggests that the electronic effects of the nitro group play a crucial role in the interaction of these molecules with their bacterial targets. The increased activity of thioflavones and iminoflavones compared to their flavone counterparts also highlights the importance of the heterocyclic core in modulating biological activity.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standard method to quantify the antibacterial efficacy of nitrophenyl ethanone derivatives is the broth microdilution assay.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Test compounds (nitrophenyl ethanone derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)[4]

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the test compound dilutions.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Several classes of heterocyclic compounds bearing a nitrophenyl group have demonstrated significant anticancer activity against various cell lines.

Cytotoxic Effects and Mechanistic Insights

Novel 5,6,7,8-tetrahydroisoquinoline derivatives containing a 3- or 4-nitrophenyl group have shown moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[5] Similarly, other synthesized isoquinoline derivatives with a 2-nitrophenyl group exhibited moderate anticancer activity against multiple cell lines, with one compound being particularly effective against the HEGP2 liver cancer cell line.[6] This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]

Furthermore, a series of 4-thiazolidinone derivatives incorporating a 2-chloro-3-(4-nitrophenyl)propenylidene moiety displayed significant antimitotic activity against a panel of 60 cancer cell lines.[7] The most active compounds showed high selectivity towards leukemia cell lines.[7]

Visualization of a Proposed Anticancer Mechanism

The induction of apoptosis is a key mechanism for many anticancer agents. The following diagram illustrates a simplified pathway that could be influenced by active nitrophenyl ethanone derivatives.

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Objective: To evaluate the cytotoxic effect of nitrophenyl ethanone derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (nitrophenyl ethanone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Certain nitrophenyl derivatives have shown promise as anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

1-nitro-2-phenylethene (NPe), a structurally related compound, has demonstrated potent anti-inflammatory activity both in vitro and in vivo.[8][9] In lipopolysaccharide (LPS)-stimulated human macrophages, NPe inhibited the production of the pro-inflammatory cytokine TNF-α.[8] This effect was associated with the reduced activation of the NF-κB and ERK1/2 signaling pathways.[8][9] In an animal model of acute pleurisy, pretreatment with NPe significantly reduced neutrophil accumulation in the pleural cavity, an effect comparable to that of dexamethasone.[8][9]

The mechanism of action for some anti-inflammatory compounds involves the inhibition of cyclo-oxygenase (COX) enzymes. While direct evidence for nitrophenyl ethanones is still emerging, related structures like N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) have been shown to selectively inhibit COX-2.[10]

Visualizing the Anti-inflammatory Signaling Cascade

The inhibition of NF-κB and ERK pathways is a critical mechanism for controlling inflammation. The following diagram illustrates this process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Introduction

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a synthetic compound for which the mechanism of action has not been empirically determined. Its structural similarity to known bioactive molecules, particularly those with anti-inflammatory and enzyme-inhibitory properties, suggests a potential for therapeutic relevance. This guide provides a comprehensive analysis of its structural features, posits a primary and secondary hypothetical mechanism of action, and outlines a detailed experimental strategy for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Structural and Physicochemical Analysis

The structure of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone incorporates several key functional groups that are likely to dictate its biological activity:

-

Aromatic Ring: The core phenyl ring provides a scaffold for the functional groups and influences the molecule's overall shape and lipophilicity.

-

Ethanone Group: The acetyl group (-C(O)CH₃) can participate in hydrogen bonding and may be involved in binding to target proteins.

-

Hydroxyl Group (-OH): This group is a key hydrogen bond donor and can be crucial for interactions with biological targets. Phenolic hydroxyl groups are also known to possess antioxidant properties.

-

Methoxy Group (-OCH₃): This group can influence the electronic properties of the aromatic ring and may be involved in steric interactions within a binding pocket.

-

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the aromatic ring. Its position at the ortho position relative to the hydroxyl group is particularly noteworthy and may influence the acidity of the hydroxyl proton and the molecule's overall reactivity.

A comparative analysis of this compound with structurally similar molecules provides the foundation for our mechanistic hypotheses.

Comparative Analysis with Structurally Related Compounds

Apocynin (1-(4-Hydroxy-3-methoxyphenyl)ethanone)

Apocynin, which lacks the ortho-nitro group, is a well-characterized inhibitor of NADPH oxidase (NOX).[1][2] NOX enzymes are a major source of reactive oxygen species (ROS) in inflammatory cells.[1] The inhibitory action of apocynin is believed to involve its metabolic activation by peroxidases to a radical species that then interferes with the assembly of the NOX enzyme complex.[2]

The introduction of a strong electron-withdrawing nitro group at the 2-position, as seen in our compound of interest, could significantly modulate this activity. It may alter the redox potential of the molecule, potentially affecting its ability to be activated by peroxidases. Furthermore, the steric bulk of the nitro group could hinder the binding of the molecule to the NOX complex.

Nitrocatechol-based COMT Inhibitors

Compounds containing a nitrocatechol moiety are known inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[3] The nitro group in these inhibitors typically enhances binding to the active site and orients the catechol group for interaction with the catalytic magnesium ion.[3]

While 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is not a catechol, the presence of the ortho-nitro and hydroxyl groups could mimic certain interactions within the COMT active site. However, the absence of the second hydroxyl group makes potent COMT inhibition less likely compared to classical nitrocatechol inhibitors.

Proposed Mechanism of Action

Based on the structural analysis and comparison with related compounds, we propose a primary and a secondary hypothetical mechanism of action for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Primary Hypothesis: Modulation of Inflammatory Signaling Pathways via NADPH Oxidase Inhibition

We postulate that 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone acts as a modulator of inflammatory responses, primarily through the inhibition of NADPH oxidase. The presence of the apocynin-like core structure is the basis for this hypothesis. The ortho-nitro group is expected to modulate the potency and possibly the selectivity of this inhibition compared to apocynin.

Figure 1: Proposed primary mechanism of action. The compound is hypothesized to inhibit NADPH oxidase, thereby reducing ROS production and downstream activation of the NF-κB signaling pathway, a key regulator of inflammation.

Secondary Hypothesis: Inhibition of Catechol-O-Methyltransferase (COMT)

As a secondary possibility, the compound might exhibit inhibitory activity against COMT. While not a classic nitrocatechol, the electronic and steric properties conferred by the ortho-nitro and adjacent hydroxyl and methoxy groups could allow for binding to the COMT active site, leading to its inhibition.

Experimental Validation Strategy

A multi-tiered approach is proposed to systematically investigate the mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory potential of the compound against the primary and secondary proposed targets.

Table 1: In Vitro Enzyme Inhibition Assay Parameters

| Parameter | NADPH Oxidase Assay | Catechol-O-Methyltransferase (COMT) Assay |

| Enzyme Source | Isolated human neutrophils or commercially available NOX enzyme preparations | Recombinant human COMT |

| Substrate | NADPH | L-DOPA or other catechol substrate |

| Detection Method | Chemiluminescence or fluorescence-based detection of superoxide | HPLC-based quantification of methylated product |

| Positive Control | Apocynin, Diphenyleneiodonium (DPI) | Entacapone, Tolcapone |

| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) |

| Concentration Range | Logarithmic dilution series (e.g., 1 nM to 100 µM) | Logarithmic dilution series (e.g., 1 nM to 100 µM) |

| Data Analysis | IC₅₀ determination | IC₅₀ determination |

Tier 2: Cellular Assays to Probe Mechanism

Following the initial enzyme assays, the effects of the compound on cellular signaling pathways will be investigated in relevant cell models.

Experimental Protocol: Cellular NF-κB Activation Assay

-

Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.

-

Treatment: Pre-incubate cells with varying concentrations of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone for 1 hour prior to LPS stimulation.

-

Endpoint Measurement:

-

NF-κB Translocation: Immunofluorescence microscopy to visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

IκBα Degradation: Western blot analysis to measure the levels of IκBα, an inhibitory protein that is degraded upon NF-κB activation.

-

Pro-inflammatory Cytokine Production: ELISA to quantify the secretion of TNF-α and IL-6 into the cell culture supernatant.

-

-

Controls:

-

Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

-

Negative Control: Vehicle-treated cells.

-

Figure 2: A flowchart outlining the experimental workflow for the cellular NF-κB activation assay.

Tier 3: In Vivo Proof-of-Concept Studies

If the in vitro and cellular data are promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model of inflammation.

Animal Model: LPS-induced Endotoxemia in Mice

-

Animals: C57BL/6 mice.

-

Treatment: Administer 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

Induction of Inflammation: Inject a sublethal dose of LPS to induce a systemic inflammatory response.

-

Outcome Measures:

-

Serum Cytokine Levels: Measure levels of TNF-α, IL-6, and other relevant cytokines in the serum.

-

Organ Damage Markers: Assess markers of organ damage (e.g., liver enzymes).

-

Leukocyte Infiltration: Histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration.

-

-

Controls:

-

Positive Control: A known anti-inflammatory drug (e.g., dexamethasone).

-

Negative Control: Vehicle-treated animals.

-

Conclusion

The available evidence strongly suggests that 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is a promising candidate for investigation as a modulator of inflammatory processes. The proposed primary mechanism of action, inhibition of NADPH oxidase, is a well-established therapeutic strategy. The outlined experimental plan provides a clear and logical path to rigorously test this hypothesis and to explore the potential of this compound as a novel anti-inflammatory agent. The secondary hypothesis of COMT inhibition, while less probable, warrants investigation given the structural features of the molecule. The successful completion of this research program will provide a definitive understanding of the mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone and will be critical in determining its potential for further drug development.

References

-

The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. (2023). MDPI. [Link]

-

Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. (n.d.). MDPI. [Link]

-

Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. (n.d.). Future Medicinal Chemistry. [Link]

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone in Advanced Organic Synthesis

Introduction: Unveiling a Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic incorporation of functionalities within a single molecular framework is paramount for the efficient construction of complex molecular architectures. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, a derivative of the naturally occurring acetovanillone[1], emerges as a highly versatile, yet underutilized, synthetic intermediate. Its unique arrangement of a nucleophilic hydroxyl group, a directing methoxy group, a reactive ketone, and a transformable nitro group on an aromatic scaffold paves the way for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

The presence of the ortho-nitroacetophenone moiety is particularly noteworthy. This structural motif is a well-established precursor for the synthesis of indoles, a privileged scaffold in medicinal chemistry[2]. Furthermore, the o-nitrobenzyl substructure is a classic photolabile protecting group, enabling the controlled release of molecules upon irradiation with light[3][4]. This dual potential for both heterocyclic synthesis and photocleavage applications makes 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone a powerful tool in the synthetic chemist's arsenal.

Molecular Profile:

| Property | Value | Reference |

| IUPAC Name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone | - |

| Synonyms | 2-Nitroacetovanillone | - |

| CAS Number | 1260785-45-2 | [5] |

| Molecular Formula | C₉H₉NO₅ | [5] |

| Molecular Weight | 211.17 g/mol | [5] |

| Appearance | Pale yellow to yellow solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | - |

Synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone: A Protocol

The synthesis of the title compound is best achieved through the selective nitration of the readily available starting material, 4'-hydroxy-3'-methoxyacetophenone (acetovanillone). The directing effects of the hydroxyl and methoxy groups, both being ortho-, para-directing, and the acetyl group, a meta-directing deactivator, must be carefully considered. The hydroxyl group is a more powerful activating group than the methoxy group, and its deprotonation under certain conditions can further enhance its directing ability. To achieve selective nitration at the 2-position, which is ortho to the hydroxyl group and meta to the acetyl group, a careful choice of nitrating agent and reaction conditions is crucial.

Protocol 1: Synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Materials:

-

4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4'-hydroxy-3'-methoxyacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise, maintaining the temperature below 10 °C. The hydroxyl group is a strong activator, and protonation by sulfuric acid can moderate its reactivity and influence the regioselectivity.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.0-1.1 eq) to a small amount of cold glacial acetic acid.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Careful temperature control is critical to minimize the formation of side products, including the dinitro and other isomeric products.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A yellow precipitate should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

-

Neutralize the collected solid by suspending it in a saturated sodium bicarbonate solution to remove any residual acid. Filter and wash with water.

-

Dry the crude product under vacuum.

-

For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone as a pale yellow solid.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application I: A Precursor for the Synthesis of 6-Hydroxy-7-methoxyindoles

The ortho-nitroacetophenone moiety is a classic precursor for the synthesis of indoles via reductive cyclization. This transformation is of significant interest as the resulting 6-hydroxy-7-methoxyindole scaffold is present in various biologically active natural products and pharmaceutical agents. The reaction typically proceeds through the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone.

Protocol 2: Synthesis of 6-Hydroxy-7-methoxy-2-methylindole

Materials:

-

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

Celite®

Procedure:

-

To a stirred suspension of iron powder (5.0-10.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (around 80-90 °C).

-

In a separate flask, dissolve 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq) in ethanol.

-

Add the solution of the nitro compound dropwise to the refluxing iron suspension over 30-45 minutes. The reduction of the nitro group is an exothermic process, and a controlled addition is necessary.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting material is no longer visible. The intermediate amino ketone will cyclize in situ.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-hydroxy-7-methoxy-2-methylindole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: A Photolabile Protecting Group for Carboxylic Acids

The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved with UV light, typically in the range of 350 nm. This allows for the spatial and temporal control of the release of a protected molecule. 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be derivatized to protect various functional groups, such as carboxylic acids, through the formation of a photolabile ester.

Protocol 3: Protection of a Carboxylic Acid and Photochemical Deprotection

Part A: Protection of a Carboxylic Acid

Materials:

-

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

-

A carboxylic acid of interest

-

2-Bromoacetophenone (or a suitable activating agent for the ketone)

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-bromoacetophenone (1.1 eq) and stir the reaction mixture at room temperature overnight. This step converts the ketone into a more reactive enol ether or related intermediate, which is not the standard way to make an ester. A more direct approach would be to first reduce the ketone to an alcohol. Let's modify this protocol to a more standard and reliable method.

Revised Protocol 3A: Protection of a Carboxylic Acid

Materials:

-

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

A carboxylic acid of interest